1-((3-Bromophenoxy)methyl)cyclopentan-1-ol
Description
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol is a halogenated cyclopentanol derivative featuring a (3-bromophenoxy)methyl substituent at the 1-position of the cyclopentanol ring. Its molecular formula is C₁₂H₁₅BrO₂, with a molar mass of 257.12 g/mol. The compound combines a brominated aromatic ether moiety with a cyclopentanol backbone, making it structurally distinct from simpler halogenated cyclopentanols.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[(3-bromophenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO2/c13-10-4-3-5-11(8-10)15-9-12(14)6-1-2-7-12/h3-5,8,14H,1-2,6-7,9H2 |
InChI Key |
KDQXNHMNZZFUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 3-bromophenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentan-1-ol moiety can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol with structurally related cyclopentanol derivatives, emphasizing differences in substituents, molecular properties, and synthesis methods:
Key Structural and Functional Differences :
Positional Isomerism: 2-(3-Bromophenoxy)cyclopentan-1-ol differs in the attachment site (C2 vs. C1), which may influence hydrogen-bonding interactions and solubility.
Synthetic Routes :
- Compounds like 1-[(tert-butyldiphenylsilyl)ethynyl]cyclopentan-1-ol are synthesized via Grignard reactions , whereas halogenated analogs (e.g., 3-(2-bromophenyl)propan-1-ol) often employ nucleophilic substitutions or hydromagnesiation .
Physicochemical Properties: Polarity: The presence of an ether or sulfanyl group increases polarity compared to purely hydrocarbon-substituted cyclopentanols. For example, 1-{[(4-chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol has reduced hydrogen-bonding capacity relative to oxygen-containing analogs. Thermal Stability: Melting points for similar compounds range widely (e.g., 70–72°C for hydromagnesiation products ), suggesting substituents critically impact crystallinity.
Bromine’s lipophilicity could enhance membrane permeability in drug design.
Research Findings and Analytical Methods
- Structural Characterization : NMR (¹H, ¹³C) and HRMS are standard for confirming substituent placement and purity . For example, 1-(3-bromophenyl)cyclopentan-1-ol was validated via IR and HRMS .
- Synthetic Challenges: The (3-bromophenoxy)methyl group may require protecting strategies during synthesis to prevent ether cleavage, as seen in photocycloaddition protocols for related cyclobutanes .
Biological Activity
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanol core substituted with a bromophenoxy group. The presence of the bromine atom and the phenoxy moiety is significant for its biological activity, influencing receptor interactions and metabolic stability.
The biological activity of 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol primarily involves modulation of adenosine receptors, particularly the A1 and A3 subtypes. These receptors are implicated in various physiological processes, including inflammation, pain modulation, and metabolic regulation.
Adenosine Receptor Interaction
Research indicates that compounds similar to 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol can act as selective agonists for adenosine receptors. For instance, studies show that derivatives of cyclopentanol exhibit high potency at the A1 receptor (A1R), leading to significant analgesic effects without major side effects such as sedation or hypotension .
Biological Activity Data
| Activity | Receptor Type | Effect | Reference |
|---|---|---|---|
| High potency | A1 receptor | Analgesia | |
| Modulation | A3 receptor | Anti-inflammatory |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol:
- Analgesic Effects : In vivo studies demonstrated that derivatives of this compound can activate the A1R, resulting in potent analgesic effects. The activation of G-protein coupled pathways was confirmed through molecular dynamics simulations .
- Anti-inflammatory Potential : The compound has been studied for its anti-inflammatory properties via modulation of the A3 adenosine receptor. Inflammatory models showed that agonists targeting this receptor could reduce inflammation markers significantly .
- Cytotoxicity Studies : In vitro assays revealed that certain analogs exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
